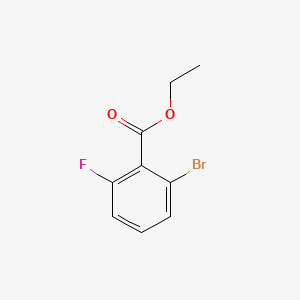

Ethyl 2-bromo-6-fluorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

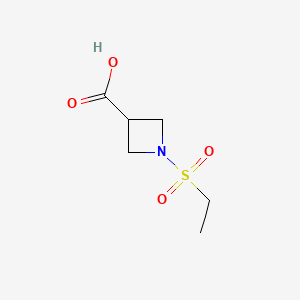

Ethyl 2-bromo-6-fluorobenzoate is a chemical compound with the CAS Number: 1214362-62-5 and Molecular Weight: 247.06 . It is a liquid at room temperature .

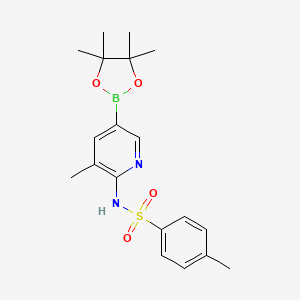

Molecular Structure Analysis

The molecular formula of Ethyl 2-bromo-6-fluorobenzoate is C9H8BrFO2 . The InChI key is OEFDOVREWMJGGR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Ethyl 2-bromo-6-fluorobenzoate is a liquid at room temperature . It has a molecular weight of 247.06 . The exact boiling point, melting point, and density are not specified in the sources I found .Wissenschaftliche Forschungsanwendungen

Occurrence and Environmental Fate

Ethyl 2-bromo-6-fluorobenzoate may relate to compounds like parabens, which are esters of para-hydroxybenzoic acid used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs. Parabens, for example, show weak endocrine disrupter effects and their occurrence, fate, and behavior in aquatic environments have been reviewed. They are noted for their persistence in wastewater effluents and surface water, raising concerns about continuous environmental introduction and the need for further studies on their by-products’ stability and toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Analytical and Detection Methods

The application of Ethyl 2-bromo-6-fluorobenzoate in scientific research can also be linked to analytical methodologies for determining antioxidant activity in various fields. Reviews of analytical methods used in determining antioxidant activity highlight the importance of understanding the mechanisms and kinetics of reactions involving similar compounds. These insights are crucial for the accurate analysis of antioxidants in complex samples, suggesting a broader context for the use of Ethyl 2-bromo-6-fluorobenzoate in research (Munteanu & Apetrei, 2021).

Health and Environmental Impact

Further, studies on novel brominated flame retardants (NBFRs), of which Ethyl 2-bromo-6-fluorobenzoate could be considered analogous in terms of structural properties or environmental behavior, have reviewed their occurrence in indoor air, dust, consumer goods, and food. These reviews emphasize the need for comprehensive research on the environmental fate, occurrence, and toxicity of such compounds due to their increasing application and potential health risks (Zuiderveen, Slootweg, & de Boer, 2020).

Safety and Hazards

Ethyl 2-bromo-6-fluorobenzoate is classified with the signal word Warning . It has hazard statements H227, H315, H319, and H335, indicating that it is combustible, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include P305+P351+P338, advising to rinse cautiously with water if it gets in the eyes .

Wirkmechanismus

Mode of Action

Ethyl 2-bromo-6-fluorobenzoate, like other benzylic compounds, can undergo various chemical reactions, including free radical bromination and nucleophilic substitution . In these reactions, the bromine atom or the ethyl ester group could potentially interact with target molecules, leading to changes in their structure and function.

Result of Action

The molecular and cellular effects of Ethyl 2-bromo-6-fluorobenzoate’s action would depend on its specific targets and the nature of the interaction. Potential effects could include changes in enzyme activity, alterations in cell signaling pathways, or modifications to cellular structures .

Action Environment

The action, efficacy, and stability of Ethyl 2-bromo-6-fluorobenzoate can be influenced by various environmental factors. These include the pH and temperature of the biological environment, the presence of other molecules that can interact with Ethyl 2-bromo-6-fluorobenzoate, and the specific characteristics of the target cells or tissues .

Eigenschaften

IUPAC Name |

ethyl 2-bromo-6-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFDOVREWMJGGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673253 |

Source

|

| Record name | Ethyl 2-bromo-6-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-bromo-6-fluorobenzoate | |

CAS RN |

1214362-62-5 |

Source

|

| Record name | Ethyl 2-bromo-6-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate](/img/structure/B572971.png)

![(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B572978.png)

![4-Methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B572984.png)

![Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B572986.png)

![Ethyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate](/img/structure/B572988.png)

![8H-Indeno[1,2-d]thiazole-5-carboxylic acid](/img/structure/B572991.png)